![molecular formula C12H16Si B3342908 Trimethyl[(3-methylphenyl)ethynyl]silane CAS No. 40230-90-8](/img/structure/B3342908.png)
Trimethyl[(3-methylphenyl)ethynyl]silane
Overview
Description
Trimethyl[(3-methylphenyl)ethynyl]silane is a chemical compound with the molecular formula C12H16Si . It has a molecular weight of 188.34 g/mol . The compound is transparent in appearance .
Molecular Structure Analysis
The molecular structure of this compound consists of 29 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
This compound has a boiling point of 230ºC and a flash point of 88ºC . It has a density of 0.9 g/cm3 .Scientific Research Applications
Polymer Formation via Laser-Induced Processes
- Trimethylsilanes, including variations like trimethyl(ethynyl)silane, have been utilized in the formation of polymers. Laser irradiation into gaseous trimethylsilanes results in the deposition of thin films of solid organosilicon polymers, representing a novel approach to photopolymerization without photoinitiators (Pola et al., 2001).
Synthesis in Organic Chemistry
- Trimethyl(tosylethynyl)silane has been used in organic synthesis, particularly in reactions like the Van Alphen–Hüttel rearrangement, demonstrating its role in creating complex organic molecules (Vasin et al., 2016).
Electronics and Photovoltaic Applications
- Compounds synthesized from (o-alkynylphenyl)silane, closely related to trimethylsilanes, show promise in electronic materials for applications like organic light-emitting devices and photovoltaic cells, due to their high electron mobility (Ilies et al., 2008).
Lithium-Ion Battery Technology
- Novel silane compounds have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules effectively dissolve various lithium salts and contribute to the stability and performance of the batteries (Amine et al., 2006).
NMR Studies and Bonding Analysis
- The study of trimethyl(phenylethynyl)silane through NMR spectroscopy provides insights into silicon-carbon bonding, contributing to a deeper understanding of molecular structures and interactions (Levy et al., 1972).
Synthesis of Hexa-Substituted Benzenes
- Trimethyl-phenylethynyl-silane has been utilized in the synthesis of hexa-substituted benzenes, showcasing its versatility in the creation of complex organic structures (Zhou Li-shan, 2012).
Surface Modification and Hydrophobicity
- The use of trimethylsilanes in surface modification has been explored, particularly in creating hydrophobic and super-hydrophobic surfaces, which have a wide range of applications (García et al., 2007).
Silane-Based Synthesis and Characterization
- Research into the synthesis and purification of trimethyl(phenyl)silane, and its application in producing hydrogenated silicon carbide films via chemical vapor deposition, highlights the material's potential in semiconductor technology and coatings (Ermakova et al., 2015).
Metal Complexes and Catalysis
- Alkali and alkaline earth metal complexes ligated by ethynyl substituted cyclopentadienyl ligands, similar to trimethylsilanes, have been synthesized, indicating potential applications in catalysis and organometallic chemistry (Seifert & Roesky, 2017).
Mechanism of Action
Target of Action
Trimethyl[(3-methylphenyl)ethynyl]silane is a complex organic compoundIt’s important to note that the identification of a compound’s targets is a complex process that often involves extensive biochemical and molecular biology experiments .
Mode of Action
It has been noted that similar compounds can act as substrates for nickel-catalyzed cross-coupling reactions
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It has been suggested that similar compounds can participate in various chemical reactions, such as the formation of polycarbosilane films via laser-induced polymerization . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects would require detailed studies at the molecular and cellular levels, including how the compound interacts with its targets and the downstream effects of these interactions .
properties
IUPAC Name |
trimethyl-[2-(3-methylphenyl)ethynyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-6-5-7-12(10-11)8-9-13(2,3)4/h5-7,10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHVDAIWZRYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701217 | |
Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40230-90-8 | |
Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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